molecular formula C22H15Cl2N3O2 B2486622 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide CAS No. 903345-19-7

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide

Cat. No.: B2486622
CAS No.: 903345-19-7
M. Wt: 424.28
InChI Key: KRQNQXNDTLDCNQ-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated indolizine intermediate.

    Benzoylation: The benzoyl group is typically introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a dichlorophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or benzoyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-benzoylindolizine-1-carboxamide: Lacks the dichlorophenyl group, which may affect its biological activity and chemical properties.

    3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide:

Uniqueness

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide is unique due to the presence of both the amino and dichlorophenyl groups, which contribute to its distinct chemical properties and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-amino-3-benzoyl-N-(2,4-dichlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-14-9-10-16(15(24)12-14)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQNQXNDTLDCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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